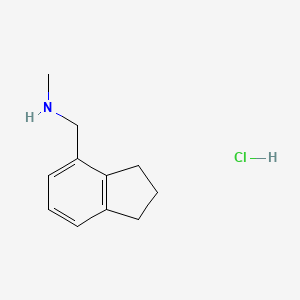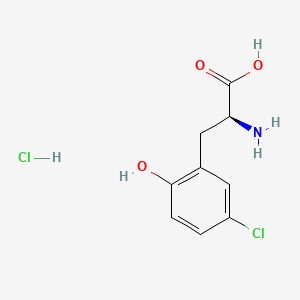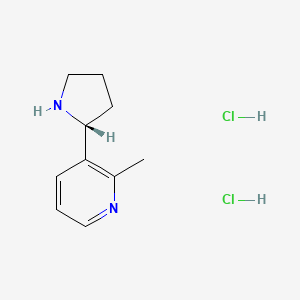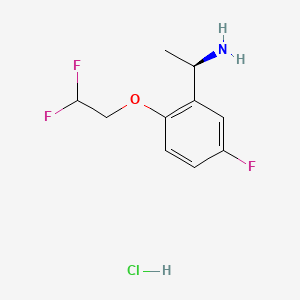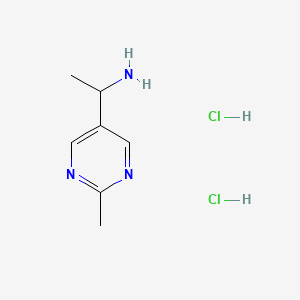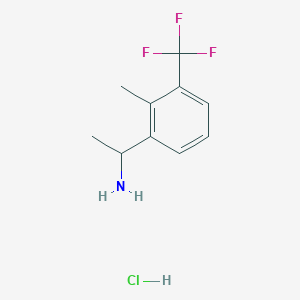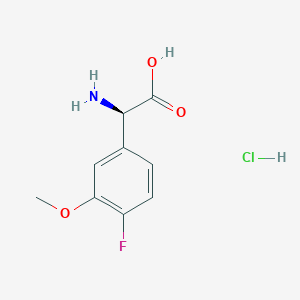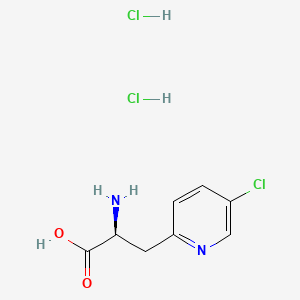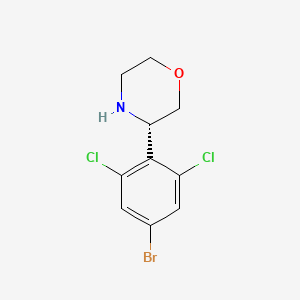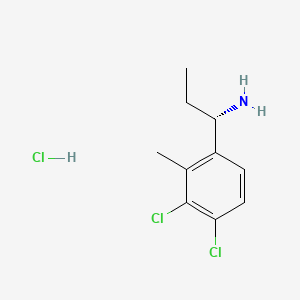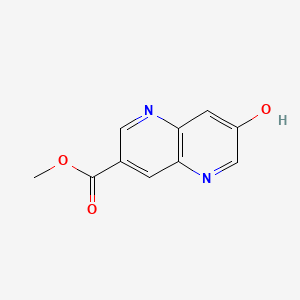
(R)-2-amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride is a chiral amino acid derivative with a phenolic hydroxyl group. This compound is of interest due to its potential applications in pharmaceuticals and biochemical research. Its structure includes an amino group, a phenolic hydroxyl group, and a carboxylic acid group, making it a versatile molecule for various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available ®-2-amino-3-phenylpropanoic acid.
Hydroxylation: The phenyl ring is hydroxylated using a suitable hydroxylating agent such as hydrogen peroxide in the presence of a catalyst like iron(III) chloride.
Purification: The product is purified through recrystallization or chromatography to obtain the desired ®-2-amino-3-(2-hydroxyphenyl)propanoic acid.
Hydrochloride Formation: The final step involves converting the free acid to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated purification systems can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can undergo substitution reactions with acylating agents to form amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amide derivatives.
科学研究应用
®-2-amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme-substrate interactions and protein synthesis.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.
作用机制
The mechanism of action of ®-2-amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds with active sites, while the amino and carboxylic acid groups can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biochemical effects.
相似化合物的比较
®-2-amino-3-phenylpropanoic acid: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
®-2-amino-3-(4-hydroxyphenyl)propanoic acid: Has the hydroxyl group in a different position, affecting its reactivity and interactions.
®-2-amino-3-(3-hydroxyphenyl)propanoic acid: Similar structure but with the hydroxyl group in the meta position, leading to different chemical properties.
Uniqueness: ®-2-amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride is unique due to the ortho position of the hydroxyl group, which allows for specific interactions and reactivity that are not possible with other positional isomers. This makes it a valuable compound for targeted applications in research and industry.
属性
IUPAC Name |
(2R)-2-amino-3-(2-hydroxyphenyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.ClH/c10-7(9(12)13)5-6-3-1-2-4-8(6)11;/h1-4,7,11H,5,10H2,(H,12,13);1H/t7-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWQOLCVHZLDPW-OGFXRTJISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@H](C(=O)O)N)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
